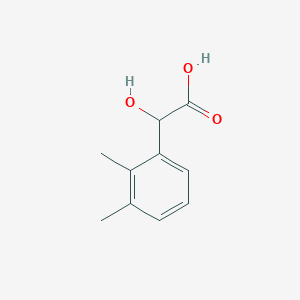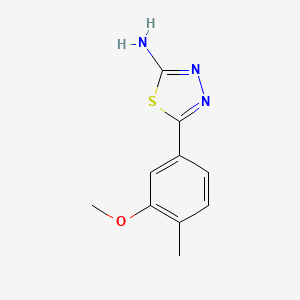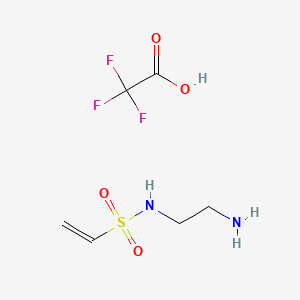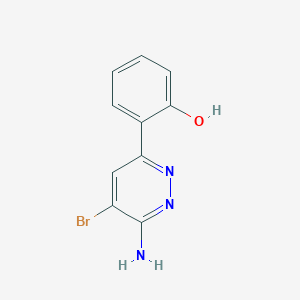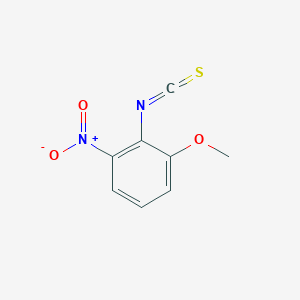
6-Methoxy-2-nitrophenyl Isothiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-2-nitrophenyl Isothiocyanate is an organic compound with the molecular formula C8H6N2O3S. It is a derivative of phenyl isothiocyanate, characterized by the presence of a methoxy group at the 6th position and a nitro group at the 2nd position on the phenyl ring. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-nitrophenyl Isothiocyanate typically involves the reaction of 6-methoxy-2-nitroaniline with thiophosgene or other isothiocyanate-forming reagents. One common method includes the following steps:
Formation of Dithiocarbamate Salt: The amine group of 6-methoxy-2-nitroaniline reacts with carbon disulfide (CS2) in the presence of a base such as triethylamine to form a dithiocarbamate salt.
Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing agent like cyanuric acid or T3P (propane phosphonic acid anhydride) to yield the isothiocyanate product
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often employs large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
化学反应分析
Types of Reactions
6-Methoxy-2-nitrophenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in organic solvents like dichloromethane or acetonitrile at room temperature.
Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed
Major Products Formed
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols
科学研究应用
6-Methoxy-2-nitrophenyl Isothiocyanate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in the labeling of biomolecules for detection and analysis in biochemical assays.
Medicine: Investigated for its potential anticancer and antimicrobial properties due to its ability to modify proteins and enzymes.
Industry: Utilized in the production of specialty chemicals and materials .
作用机制
The mechanism of action of 6-Methoxy-2-nitrophenyl Isothiocyanate involves its reactivity with nucleophilic sites on biomolecules. The isothiocyanate group can form covalent bonds with amino, hydroxyl, and thiol groups on proteins and enzymes, leading to the modification of their structure and function. This reactivity underlies its biological activities, including its potential anticancer and antimicrobial effects .
相似化合物的比较
Similar Compounds
2-Methoxy-4-nitrophenyl Isothiocyanate: Similar structure but with different positions of the methoxy and nitro groups.
Phenyl Isothiocyanate: Lacks the methoxy and nitro substituents.
4-Methoxy-2-nitrophenyl Isothiocyanate: Similar structure but with different positions of the methoxy and nitro groups
Uniqueness
6-Methoxy-2-nitrophenyl Isothiocyanate is unique due to the specific positioning of the methoxy and nitro groups, which can influence its reactivity and biological activity. The presence of these substituents can enhance its solubility, stability, and ability to interact with biological targets compared to other isothiocyanates .
属性
分子式 |
C8H6N2O3S |
|---|---|
分子量 |
210.21 g/mol |
IUPAC 名称 |
2-isothiocyanato-1-methoxy-3-nitrobenzene |
InChI |
InChI=1S/C8H6N2O3S/c1-13-7-4-2-3-6(10(11)12)8(7)9-5-14/h2-4H,1H3 |
InChI 键 |
QTVGPNUSBKSTQA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1N=C=S)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3,4-Oxadiazole, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B13684471.png)
![[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13684483.png)
![Ethyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13684489.png)
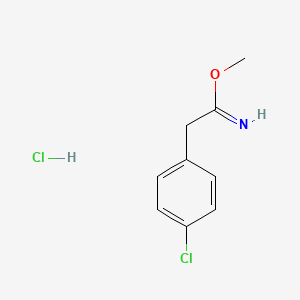
![Methyl 4-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B13684506.png)
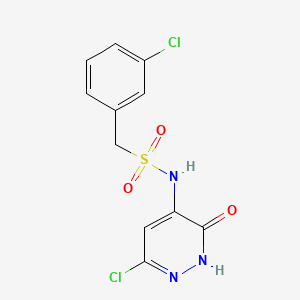
![2-(6,7-Dihydro-5h-thiazolo[4,5-f]indol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid](/img/structure/B13684522.png)
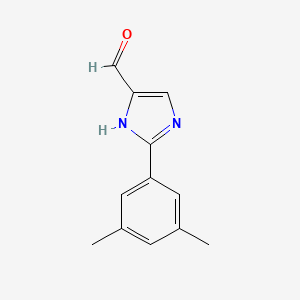
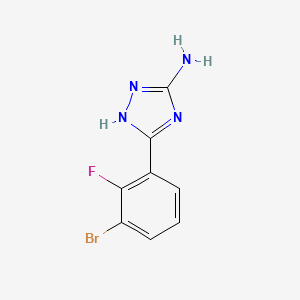
![Tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B13684548.png)
